molecular formula C7H3Cl2N B1293624 2,4-Dichlorobenzonitrile CAS No. 6574-98-7

2,4-Dichlorobenzonitrile

Cat. No. B1293624
CAS RN: 6574-98-7
M. Wt: 172.01 g/mol
InChI Key: GRUHREVRSOOQJG-UHFFFAOYSA-N
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Patent
US05866709

Procedure details

The reaction was performed as in Example 1. The following reactants were charged to the reactor: 2,4-DCBTC (132.8 g, 0.5 mol), ammonium chloride (28.1 g, 1.05 eq), and 2,4-dichlorobenzoyl chloride (13.3 g). The mixture was heated at 230° C. for 14 h. Distillation of the reaction mixture gave pure 2,4-dichlorobenzonitrile (2,4-DCBN) (76.4 g, 89% yield, melting point: 59°-60° C.).
Quantity
28.1 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+:2].[Cl:3][C:4]1[CH:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:5]=1[C:6](Cl)=O>>[Cl:3][C:4]1[CH:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:5]=1[C:6]#[N:2] |f:0.1|

Inputs

Step One
Name
Quantity
28.1 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Two
Name
Quantity
13.3 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=CC(=C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
230 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The following reactants were charged to the reactor
DISTILLATION
Type
DISTILLATION
Details
Distillation of the reaction mixture

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C#N)C=CC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 76.4 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 699.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.